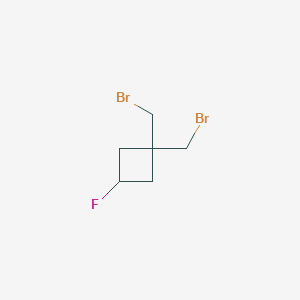
1,1-Bis(bromomethyl)-3-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(bromomethyl)cyclopropane is a compound with the molecular formula C5H8Br2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, similar compounds such as 1,1-Bis(bromomethyl)cyclopropane can be synthesized via controlled-potential electrolytic reduction . Another method involves the Schiff base polycondensation polymerization of aryl-aldehydes with 1,4-butane-diamaine and 1,6-hexanediamaine .Chemical Reactions Analysis
While specific chemical reactions involving 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, unsymmetrical 1,1-bis(boryl)alkanes and -alkenes, which are similar compounds, are mainly utilized in chemo- and stereoselective (sequential) cross-coupling reactions and other chemoselective transformations .Physical And Chemical Properties Analysis
1,1-Bis(bromomethyl)cyclopropane, a similar compound, has a molecular weight of 227.93 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
1,1-Bis(bromomethyl)-3-fluorocyclobutane and its derivatives play a significant role in the field of coordination chemistry. Research has demonstrated that fluorocarbons like 1,1-Bis(bromomethyl)-3-fluorocyclobutane can be used to create fluorocryptands, which are capable of forming strong complexes with metal ions. These complexes exhibit significant shifts in NMR resonances, indicating strong interactions between the metal ions and the fluorocarbon units. For example, a study showed that the coordination of alkali and alkaline earth metal ions by these fluorophane cryptands results in pronounced NMR shifts, demonstrating a strong interaction between CF units and metal ions (Plenio et al., 1997).
Synthesis of Tumor-Avid Amino Acids
Fluorine-18 labeled derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) imaging. These compounds are tumor-avid amino acids, indicating their potential in cancer diagnosis and research (Shoup & Goodman, 1999).
Synthesis of Organic Compounds
1,1-Bis(bromomethyl)-3-fluorocyclobutane serves as a starting material in the synthesis of various organic compounds. For instance, it has been used in the synthesis of bis(bromomethyl)-fluorobenzene compounds through diazotization and bromination reactions. These compounds are useful in the development of new organic materials with potential applications in various fields (Guo, 2009).
Antimicrobial Activity
Derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have been synthesized and evaluated for their antimicrobial activity. Compounds like 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Ishikawa et al., 2012).
Environmental Chemistry
The derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have also been studied in the context of environmental chemistry. Research has focused on the spontaneous decomposition and transformation of these compounds under various conditions, providing insights into their environmental impact and degradation pathways (Ezra et al., 2005).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, the use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
1,1-bis(bromomethyl)-3-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBJFPPMXRKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CBr)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)-3-fluorocyclobutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
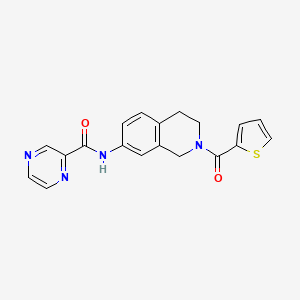
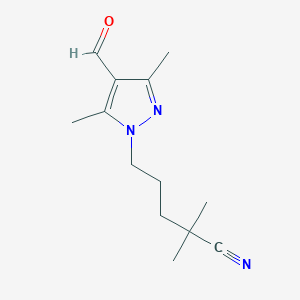
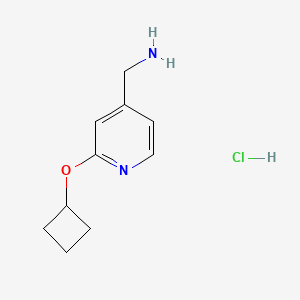

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)
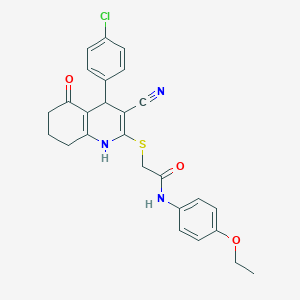

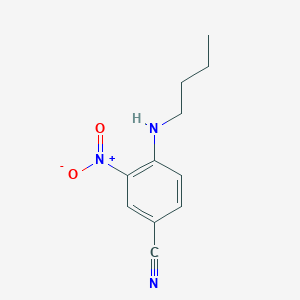
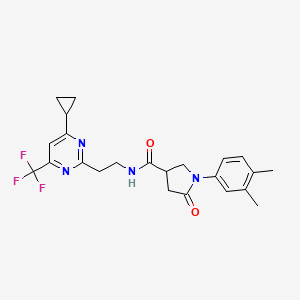
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)